Differentiation via Linker Length and Molecular Weight: N-(Azido-PEG3)-N-Boc-PEG4-Boc vs. Shorter Analog
The specific combination of PEG3 and PEG4 chains in N-(Azido-PEG3)-N-Boc-PEG4-Boc provides a distinct linker length and molecular weight compared to a shorter analog, such as N-(Azido-PEG2)-N-Boc-PEG3-Boc. The target compound has a higher molecular weight (MW: 622.75 g/mol) and a longer spacer arm (~28 atoms) . In contrast, N-(Azido-PEG2)-N-Boc-PEG3-Boc has a significantly lower MW of 534.64 g/mol and a shorter spacer arm (~22 atoms) [1]. The ~7-atom difference in length can directly influence the formation and stability of the ternary complex in PROTAC development, as linker length is a critical parameter for optimizing the distance between the E3 ligase and the target protein [2].
| Evidence Dimension | Linker Length (Estimated Atom Count) and Molecular Weight |
|---|---|
| Target Compound Data | ~28 atoms, 622.75 g/mol |
| Comparator Or Baseline | N-(Azido-PEG2)-N-Boc-PEG3-Boc: ~22 atoms, 534.64 g/mol |
| Quantified Difference | ~6 atoms longer spacer arm, 88.11 g/mol higher molecular weight |
| Conditions | Calculated from chemical structure and molecular formula (C28H54N4O11 vs. C24H46N4O9) as reported in vendor technical datasheets. |
Why This Matters
For researchers optimizing PROTACs, the availability of linkers with different lengths is critical; N-(Azido-PEG3)-N-Boc-PEG4-Boc provides a specific, longer option that can overcome steric hindrance or distance constraints unattainable with shorter analogs.
- [1] Kuujia. N-(Azido-PEG2)-N-Boc-PEG3-Boc product page. MW: 534.64 g/mol. View Source
- [2] EmpireAgents. (2022). The relationship between PEG derivatives and PROTAC linkers. This article discusses how varying PEG linker length affects PROTAC degradation efficiency. View Source
